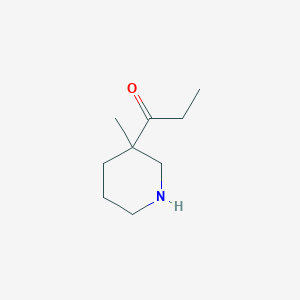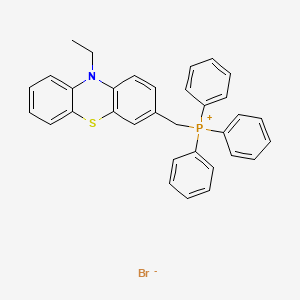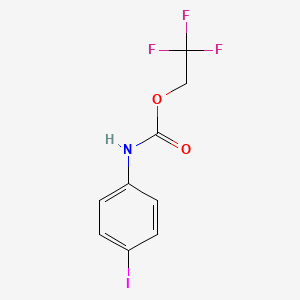![molecular formula C13H14F3NO B13156977 5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the introduction of the trifluoromethoxy group into the indole framework. This can be achieved through various methods, including:
Trifluoromethoxylation Reagents: Recent advances have led to the development of innovative reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible.
Photoredox Catalysis: The application of a photoredox catalyst and visible light irradiation has been shown to produce azidotrifluoromethoxylated products with good yields.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis routes to achieve higher yields and purity. The use of advanced trifluoromethoxylation reagents and photoredox catalysis are promising approaches for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Biology: Its unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein interaction studies.
Industry: In the materials science field, the compound is used in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid: Another compound with a trifluoromethoxy group, used in similar applications.
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: A fluorinated indole derivative with distinct properties.
Uniqueness
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials.
Properties
Molecular Formula |
C13H14F3NO |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)18-9-3-4-11-10(7-9)12(8-17-11)5-1-2-6-12/h3-4,7,17H,1-2,5-6,8H2 |
InChI Key |
ZBSUNYLEMWEDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)

![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)

![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)


